![molecular formula C14H17ClN2O B1420380 2-[Chloro(phenyl)methyl]-5-(3-methylbutyl)-1,3,4-oxadiazole CAS No. 1097053-12-7](/img/structure/B1420380.png)
2-[Chloro(phenyl)methyl]-5-(3-methylbutyl)-1,3,4-oxadiazole
Overview
Description
The compound “2-[Chloro(phenyl)methyl]-5-(3-methylbutyl)-1,3,4-oxadiazole” is a chemical compound with the molecular formula C14H17ClN2O. It has a molecular weight of 264.75 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of “2-[Chloro(phenyl)methyl]-5-(3-methylbutyl)-1,3,4-oxadiazole” consists of a five-membered oxadiazole ring attached to a phenyl group and a 3-methylbutyl group . The oxadiazole ring contains one oxygen atom and two nitrogen atoms .Physical And Chemical Properties Analysis
The compound “2-[Chloro(phenyl)methyl]-5-(3-methylbutyl)-1,3,4-oxadiazole” has a molecular weight of 264.75 . Other physical and chemical properties such as boiling point and storage conditions were not specified in the search results .Scientific Research Applications
Antibacterial Activity
1,3,4-Oxadiazoles, including compounds similar to 2-[Chloro(phenyl)methyl]-5-(3-methylbutyl)-1,3,4-oxadiazole, have demonstrated significant antibacterial properties. For instance, Rai et al. (2009) synthesized a series of oxadiazoles with substantial activity against Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae (Rai, Narayanaswamy, Shashikanth, & Arunachalam, 2009). Ates et al. (1997) also reported significant antibacterial activity against S. aureus for similar compounds (Ates, Kocabalkanli, Saniş, Ekinci, & Vidin, 1997).
Tumor Inhibition and Anti-inflammatory Actions
Oxadiazole derivatives have shown potential in toxicity assessment, tumor inhibition, and anti-inflammatory actions. Faheem (2018) found that certain 1,3,4-oxadiazole derivatives displayed moderate inhibitory effects in assays related to tumor inhibition and anti-inflammatory potential (Faheem, 2018). Dewangan et al. (2015) synthesized oxadiazole derivatives with notable analgesic and anti-inflammatory activities (Dewangan, Nakhate, Tripathi, Kashyap, & Dhongde, 2015).
Photoluminescent Properties
The 1,3,4-oxadiazole ring, which is present in 2-[Chloro(phenyl)methyl]-5-(3-methylbutyl)-1,3,4-oxadiazole, is known for its photoluminescent properties. Han et al. (2010) studied derivatives that exhibited strong blue fluorescence emission with good photoluminescence quantum yields (Han, Wang, Zhang, & Zhu, 2010).
Insecticidal Activity
Compounds with a 1,3,4-oxadiazole structure have been explored for their insecticidal properties. Qi et al. (2014) synthesized oxadiazole derivatives that showed good insecticidal activities against the diamondback moth (Qi, Chen, Wang, Ni, Li, Zhu, & Yuan, 2014).
Corrosion Inhibition
Oxadiazole derivatives are also investigated for their role in corrosion inhibition. Kalia et al. (2020) synthesized oxadiazole derivatives that demonstrated high corrosion inhibition efficiency on mild steel in acidic environments (Kalia, Kumar, Kumar, Pahuja, Jhaa, Lata, & Dahiya, 2020).
properties
IUPAC Name |
2-[chloro(phenyl)methyl]-5-(3-methylbutyl)-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O/c1-10(2)8-9-12-16-17-14(18-12)13(15)11-6-4-3-5-7-11/h3-7,10,13H,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFJNEFBNPVNATH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC1=NN=C(O1)C(C2=CC=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[Chloro(phenyl)methyl]-5-(3-methylbutyl)-1,3,4-oxadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-{[(2-Chlorophenyl)methyl]sulfanyl}pyridin-2-amine](/img/structure/B1420297.png)
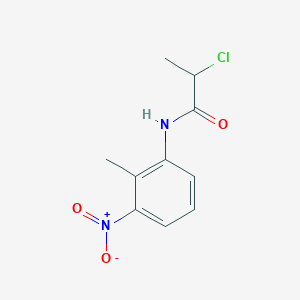
![2-[(Oxan-2-ylmethyl)sulfanyl]acetic acid](/img/structure/B1420300.png)
![2-{[(2-Methoxyphenyl)methyl]sulfanyl}aniline](/img/structure/B1420303.png)
![[2-(Difluoromethoxy)-5-methoxyphenyl]methanamine](/img/structure/B1420306.png)
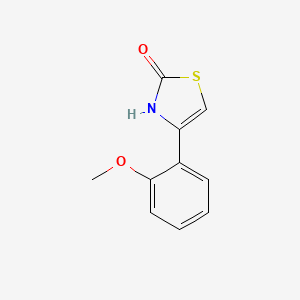
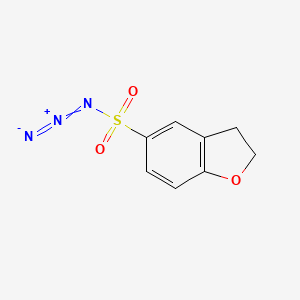
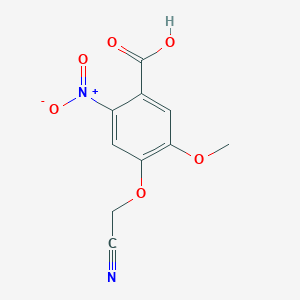
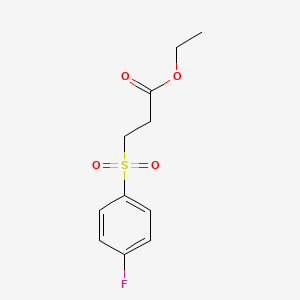
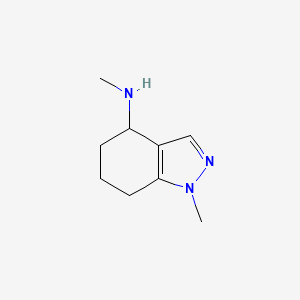
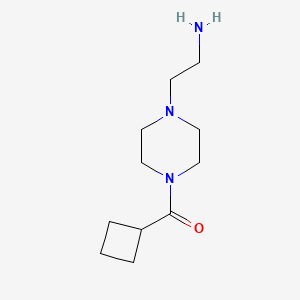
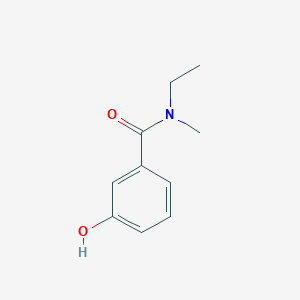
![4-(2,3-Dihydrobenzo[b][1,4]dioxin-7-YL)thiazol-2-ol](/img/structure/B1420317.png)
![1-[3-(Trifluoromethoxy)phenyl]pyrrolidin-3-amine](/img/structure/B1420320.png)